Tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate Tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18638069
InChI: InChI=1S/C17H21BrN2O4/c1-17(2,3)24-14(21)7-6-13(15(19)22)20-9-10-8-11(18)4-5-12(10)16(20)23/h4-5,8,13H,6-7,9H2,1-3H3,(H2,19,22)/t13-/m0/s1
SMILES:
Molecular Formula: C17H21BrN2O4
Molecular Weight: 397.3 g/mol

Tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate

CAS No.:

Cat. No.: VC18638069

Molecular Formula: C17H21BrN2O4

Molecular Weight: 397.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate -

Specification

Molecular Formula C17H21BrN2O4
Molecular Weight 397.3 g/mol
IUPAC Name tert-butyl (4S)-5-amino-4-(6-bromo-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate
Standard InChI InChI=1S/C17H21BrN2O4/c1-17(2,3)24-14(21)7-6-13(15(19)22)20-9-10-8-11(18)4-5-12(10)16(20)23/h4-5,8,13H,6-7,9H2,1-3H3,(H2,19,22)/t13-/m0/s1
Standard InChI Key ADFYKNZDQILRRK-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N1CC2=C(C1=O)C=CC(=C2)Br
Canonical SMILES CC(C)(C)OC(=O)CCC(C(=O)N)N1CC2=C(C1=O)C=CC(=C2)Br

Introduction

Molecular PropertyValue
Molecular FormulaC17H21BrN2O4\text{C}_{17}\text{H}_{21}\text{Br}\text{N}_{2}\text{O}_{4}
Molecular Weight397.3 g/mol
IUPAC Nametert-butyl (4S)-5-amino-4-(6-bromo-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate
XLogP32.8 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Manufacturing

The synthesis of tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate involves multistep organic reactions, typically including:

  • Esterification: Protection of the carboxylic acid group using tert-butyl chloroformate.

  • Asymmetric Amination: Introduction of the amino group via chiral catalysis, preserving the (S)-configuration .

  • Isoindolinone Formation: Cyclization of a brominated precursor to construct the 1-oxoisoindolin-2-yl moiety.

While exact reaction conditions (e.g., temperature, catalysts) are proprietary, analogous syntheses for related isoindolinone derivatives employ palladium-catalyzed couplings and microwave-assisted cyclization . For example, a similar compound, tert-butyl (S)-5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate, is synthesized using BoPhoz ligands in methanol or THF, achieving enantiomeric excesses >90% . These methods suggest that the bromo-substituted variant likely undergoes analogous catalytic steps .

Physicochemical Properties and Stability

Experimental data on solubility and stability remain limited, but inferences can be drawn from structurally related compounds:

PropertyValueSource Analog
Solubility in Acetonitrile>10 mg/mL
Storage Conditions2–8°C under inert atmosphere
Melting PointNot reported
Log P (octanol-water)~2.8 (predicted)
HazardPrecautionary Measures
Skin irritation (H315)Use nitrile gloves and goggles
Acute toxicity (H302/H332)Avoid inhalation/ingestion
Combustible dust (H228)Store in a cool, dry area

Handling should adhere to ISO 9001 guidelines, with waste disposed via incineration .

Future Research Directions

  • Pharmacokinetic Profiling: Studies on absorption, distribution, and metabolism are needed to evaluate therapeutic potential.

  • Toxicological Screening: Acute and chronic toxicity assays in model organisms.

  • Synthetic Optimization: Development of greener synthetic routes using flow chemistry or biocatalysis.

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